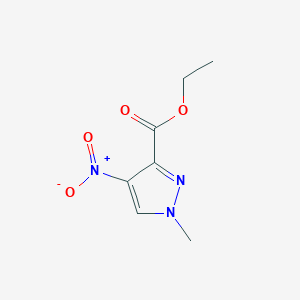

ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

説明

Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is a nitro-substituted pyrazole derivative with a methyl group at the N1 position and an ethyl ester at the C3 position. Its molecular formula is C₇H₉N₃O₄, with a molecular weight of 199.17 g/mol (calculated from analogous methyl ester data in ). Key physical properties include a melting point of 130–131°C (for the methyl ester analog) and a boiling point of 306.6±22.0°C at 760 mmHg .

特性

IUPAC Name |

ethyl 1-methyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-9(2)8-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCUJUDQULVFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines, followed by nitration and esterification reactions. For instance, the reaction of 1-methyl-3-oxo-1,2,3,4-tetrahydro-1H-pyrazole-4-carboxylate with nitric acid yields the nitro derivative, which is then esterified with ethanol to form the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. This method enhances the yield and purity of the compound while minimizing the production of by-products .

化学反応の分析

Types of Reactions

Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Cyclization: Various cyclization agents depending on the desired product.

Major Products Formed

Reduction: 1-methyl-4-amino-1H-pyrazole-3-carboxylate.

Hydrolysis: 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Cyclization: Various fused heterocyclic compounds.

科学的研究の応用

Medicinal Chemistry

Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate has shown potential as a lead compound in drug development. Its derivatives have been investigated for various therapeutic applications:

- Anticancer Activity : Research indicates that derivatives exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 µM .

- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

- Antimicrobial Effects : this compound demonstrates significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Agrochemicals

In the agricultural sector, this compound can be utilized in the formulation of agrochemicals. Its biological activities suggest potential applications as herbicides or fungicides. The ability of pyrazole derivatives to interact with biological macromolecules enhances their effectiveness in pest control .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-nitro-1H-pyrazole-3-carboxylate | Lacks the ethyl group at the 1-position | Different solubility and bioactivity |

| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | Contains an ethyl ester instead of an amide | More lipophilic; altered pharmacokinetics |

| 4-Amino-1H-pyrazole-3-carboxamide | Amino group instead of nitro | Enhanced solubility; distinct biological profile |

The presence of both a nitro group and a carboxylate moiety enhances the reactivity and biological properties of this compound compared to its analogs .

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives, including this compound:

Anticancer Screening

A study showed that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The results indicate promising anticancer activity, particularly in inhibiting cell proliferation .

Microtubule Destabilization

Research found that compounds similar to ethyl 1-methyl-4-nitro-1H-pyrazole were effective in inhibiting microtubule assembly. This suggests potential applications in cancer therapy through disruption of mitotic processes .

Antimicrobial Studies

Studies demonstrated that pyrazole derivatives possess antimicrobial activity against both bacterial and fungal strains. This supports their utility in medicinal chemistry and highlights their role in developing new antimicrobial agents .

作用機序

The mechanism of action of ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group allows for easy modification, enabling the compound to be tailored for specific applications .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Regioisomeric Comparisons

The position of substituents on the pyrazole ring critically influences physicochemical and biological properties.

Ethyl 1-Methyl-4-Nitro-1H-Pyrazole-3-Carboxylate vs. Methyl 1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxylate

- Structural Differentiation: Nuclear Overhauser Effect (NOE) correlations confirm regiochemistry. For the 3-carboxylate isomer (target compound), NOE is observed between H5 and N1-CH₃, whereas the 5-carboxylate isomer (Intermediate 29a) lacks this interaction .

- NMR Signatures :

- Implications : Regioisomerism affects dipole moments, solubility, and binding affinity in biological systems. For example, the 3-carboxylate isomer is more frequently utilized in tubulin inhibitor synthesis .

Ethyl vs. Methyl Ester Analogs

Substituent Variations

Ethyl 4-Nitro-1H-Pyrazole-3-Carboxylate (CAS 55864-87-4)

1-(2-Ethoxyethyl)-3-Ethyl-4-Nitro-1H-Pyrazole-5-Carboxamide

Functional Group Modifications

Nitro Group vs. Carboxamide

- Nitro Group : Enhances electrophilicity, making the compound reactive in reduction or nucleophilic substitution reactions.

- Carboxamide : Introduced via reduction of nitro groups (e.g., Step 2 in ), improving solubility and hydrogen-bonding capacity.

Ethyl 4-Methyl-1H-Pyrazole-3-Carboxylate

Data Tables

Table 1: Structural and Physical Properties

生物活性

Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds. Its molecular formula is , characterized by the presence of an ethyl group, a nitro group, and a carboxylate moiety. This structural diversity contributes to its varied biological activities, making it a subject of interest in both pharmaceutical and agrochemical research.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

1. Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various bacterial strains. The nitro group is crucial as it can undergo bioreduction to form reactive intermediates that interact with microbial cellular components, potentially leading to cell death.

2. Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties. It may inhibit specific inflammatory pathways or enzymes, which could be beneficial for treating inflammatory diseases .

3. Anticancer Activity

Preliminary studies indicate that this compound may have anticancer properties, potentially inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

The biological effects of this compound are thought to stem from its interaction with specific molecular targets:

- Bioreduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that interact with proteins and nucleic acids, disrupting their functions.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic processes or signaling pathways, contributing to its observed biological effects .

- Hydrogen Bonding : The carboxylate moiety can participate in hydrogen bonding with biological macromolecules, influencing their activity and interactions within cellular environments .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, and what reaction conditions optimize yield and purity?

The synthesis typically involves a multi-step process starting with condensation reactions and cyclization. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-keto esters or via nitration of pre-formed pyrazole rings . Key parameters include temperature control (e.g., maintaining 0–50°C during azide substitutions ), stoichiometric ratios (e.g., 7.5 equivalents of azido(trimethyl)silane for efficient triazole formation ), and purification via flash chromatography (e.g., using cyclohexane/ethyl acetate gradients ). Yield optimization requires careful monitoring of reaction progress via TLC and inert atmosphere conditions to prevent side reactions.

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For instance, NMR can confirm substituent positions (e.g., methyl groups at δ 2.38 ppm and aromatic protons at δ 7.20–7.54 ppm ), while NMR identifies carbonyl (δ 162–170 ppm) and nitro group environments . Infrared (IR) spectroscopy detects functional groups like nitro (1520–1547 cm) and ester carbonyls (1704 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M] at m/z 271.1065 ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Essential safety measures include:

- Personal protective equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of decomposition products (e.g., nitrogen oxides, carbon monoxide ).

- Waste disposal: Segregate and transfer chemical waste to licensed facilities, as improper disposal risks environmental contamination .

- Emergency response: For spills, use inert absorbents (e.g., Celite) and avoid water to prevent downstream contamination .

Advanced Research Questions

Q. How do structural modifications at the nitro group influence the reactivity of this compound in heterocyclic coupling reactions?

Nitro groups act as strong electron-withdrawing groups, enhancing electrophilic substitution reactivity. For example, replacing the nitro group with trifluoromethyl (CF) alters electronic properties, as seen in ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives . Computational studies suggest that nitro groups stabilize transition states in coupling reactions (e.g., Suzuki-Miyaura), while steric effects from substituents like benzyl rings (e.g., 4-methylbenzyl in ) can hinder regioselectivity. Experimental validation via Hammett plots or kinetic studies is recommended to quantify substituent effects.

Q. What computational modeling approaches predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals (HOMO/LUMO) to assess charge transfer capabilities . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzyme active sites ), while Molecular Dynamics (MD) simulations evaluate stability in solvent environments. Validation via experimental data (e.g., NMR chemical shifts ) ensures accuracy.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. Mitigation strategies include:

- Reproducibility checks: Replicate studies using standardized protocols (e.g., ISO guidelines).

- Purity validation: Use HPLC (>98% purity ) and elemental analysis.

- Mechanistic studies: Compare binding affinities (e.g., IC values) across derivatives like methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate to isolate structure-activity relationships.

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

- Accelerated stability testing: Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS .

- pH-dependent studies: Monitor hydrolysis rates in buffers (pH 1–12) using UV-Vis spectroscopy. Decomposition products (e.g., carboxylic acids) can be identified via GC-MS .

- Thermal analysis: Differential Scanning Calorimetry (DSC) determines decomposition temperatures (>150°C for related pyrazoles ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。